molecular formula C20H28N2O5 B8475687 Boc-L-alanyl-L-proline benzyl ester CAS No. 35084-69-6

Boc-L-alanyl-L-proline benzyl ester

Cat. No.: B8475687
CAS No.: 35084-69-6
M. Wt: 376.4 g/mol
InChI Key: YRGOZFGRJADWIU-HOCLYGCPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-L-alanyl-L-proline benzyl ester is a protected dipeptide derivative widely used in peptide synthesis and medicinal chemistry. It consists of two amino acids—L-alanine and L-proline—linked via a peptide bond. The N-terminal alanine is protected by a tert-butoxycarbonyl (Boc) group, while the C-terminal proline is esterified with a benzyl group. This structure enhances stability during synthetic procedures and modulates physicochemical properties such as lipophilicity and solubility.

The benzyl ester moiety facilitates selective deprotection under mild acidic or hydrogenolytic conditions, making it valuable in solid-phase peptide synthesis (SPPS).

Properties

CAS No.

35084-69-6

Molecular Formula

C20H28N2O5

Molecular Weight

376.4 g/mol

IUPAC Name

benzyl (2S)-1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]pyrrolidine-2-carboxylate

InChI

InChI=1S/C20H28N2O5/c1-14(21-19(25)27-20(2,3)4)17(23)22-12-8-11-16(22)18(24)26-13-15-9-6-5-7-10-15/h5-7,9-10,14,16H,8,11-13H2,1-4H3,(H,21,25)/t14-,16-/m0/s1

InChI Key

YRGOZFGRJADWIU-HOCLYGCPSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Data

Structural Insights

This contrasts with earlier hypotheses of folded conformations, highlighting the ester group’s role in dictating peptide geometry .

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